![molecular formula C23H19N3OS B2565546 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide CAS No. 391866-40-3](/img/structure/B2565546.png)
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide” is a complex organic compound that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom. It also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and thieno rings would likely contribute to the compound’s reactivity and possibly its biological activity. The naphthalene ring could contribute to the compound’s aromaticity and stability .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The pyrazole ring could potentially participate in substitution or addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could increase the compound’s polarity and potentially its solubility in water. The naphthalene ring could contribute to the compound’s aromaticity and stability .
Scientific Research Applications
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health concern, necessitating the discovery of new and effective anti-TB drugs. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB), the causative agent of TB. In this context, derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra . Among these compounds, several exhibited significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development.
Antiproliferative Properties
The compound’s structure suggests potential antiproliferative activity. Although specific studies on this compound are scarce, related pyrazole derivatives have demonstrated anti-mycobacterial effects. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited higher activity than the standard drug pyrazinamide (PZA) . Further investigations into the antiproliferative potential of our compound are warranted.
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-15-5-4-8-19(11-15)26-22(20-13-28-14-21(20)25-26)24-23(27)18-10-9-16-6-2-3-7-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGGVBQDIUXURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.